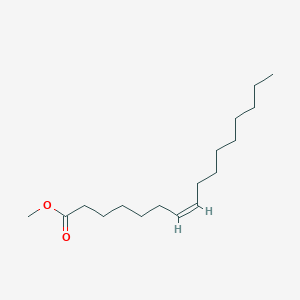

cis-7-Hexadecenoic Acid methyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cis- and trans-7- and 8-octadecenoic acids and their derivatives, including the cis-7-Hexadecenoic Acid methyl ester, involves methods that ensure the accurate structural identification of these compounds. Fusari, Greenlee, and Brown (1951) detailed the synthesis of these fatty acids, emphasizing the importance of precise methods in confirming the structure of synthesized compounds (Fusari, Greenlee, & Brown, 1951).

Molecular Structure Analysis

The molecular structure of cis-7-Hexadecenoic Acid methyl ester is analyzed through chromatographic and spectrometric techniques, ensuring a deep understanding of its configuration. Studies have focused on the separation and identification of monounsaturated fatty acid isomers, including cis-7-Hexadecenoic Acid methyl ester, to understand their structural characteristics better (Villegas, Zhao, & Curtis, 2010).

Chemical Reactions and Properties

The chemical reactivity of cis-7-Hexadecenoic Acid methyl ester includes its participation in various chemical reactions, contributing to the synthesis of other compounds or the modification of its structure. The conversion of cis octadecenoic acids to their trans isomers, as reported by Gunstone and Ismail (1967), provides insights into the chemical behavior and properties of fatty acid esters, including those similar to cis-7-Hexadecenoic Acid methyl ester (Gunstone & Ismail, 1967).

Physical Properties Analysis

The physical properties of cis-7-Hexadecenoic Acid methyl ester, such as melting points and chromatographic behavior, are crucial for understanding its behavior in different environments. The study by Gunstone, Ismail, and Jie (1967) discusses the chromatographic properties of methyl octadecenoates, offering valuable data on the physical characteristics of fatty acid methyl esters, including those related to cis-7-Hexadecenoic Acid methyl ester (Gunstone, Ismail, & Jie, 1967).

Chemical Properties Analysis

Understanding the chemical properties of cis-7-Hexadecenoic Acid methyl ester involves studying its reactivity, stability, and interaction with other chemical entities. The work by Adlof (1994) on the separation of cis and trans unsaturated fatty acid methyl esters provides insights into the chemical properties and behavior of fatty acid esters, highlighting the importance of detailed chemical analysis for compounds like cis-7-Hexadecenoic Acid methyl ester (Adlof, 1994).

Wissenschaftliche Forschungsanwendungen

Transdermal Drug Delivery : Cis-9-octadecenoic acid methyl ester, a related compound, enhances the transdermal flux of hydrocortisone and 5-fluorouracil across hairless mouse skin, suggesting potential applications in drug delivery systems (Song, Lau-cam, & Kim, 2001).

Anti-inflammatory Effects : The isomer 16:1n-10, which is a cis-7-hexadecenoic acid methyl ester, exhibits anti-inflammatory effects in phagocytic cells (Astudillo et al., 2017).

Fatty Acid Composition Analysis : The conversion of cis octadecenoic acids to their trans isomers is used for studying fatty acid composition and melting points (Gunstone & Ismail, 1967).

Metabolic Studies : Dietary methyl-2-hexadecynoate, another related compound, inhibits fatty acid elongation in animals, especially in the microsomal system, which could be relevant in metabolic research (Wood & Lee, 1981).

Chromatography and Separation : Silver ion high-performance liquid chromatography can separate cis and trans unsaturated fatty acid methyl esters, including cis-7-Hexadecenoic Acid methyl ester, which is crucial in analytical chemistry (Adlof, 1994).

Biochemical Analysis and Elucidation : cis-7-Hexadecenoic Acid methyl ester is involved in chain elongation pathways in a variety of species, helping to understand biochemical processes (Kuemmel & Chapman, 1968).

Oxidation Studies : The initial stage of autoxidation of cis- and trans-9-octadecenoic acid methyl esters, related to cis-7-Hexadecenoic Acid methyl ester, has been studied using NMR and IR spectroscopy, which is important in understanding oxidation processes (S̀liwiok, Kowalski, & Wasielewska, 1972).

Eigenschaften

IUPAC Name |

methyl (Z)-hexadec-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

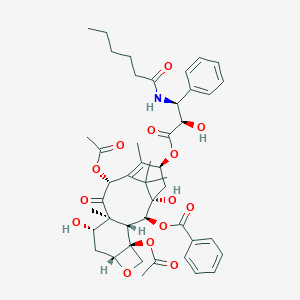

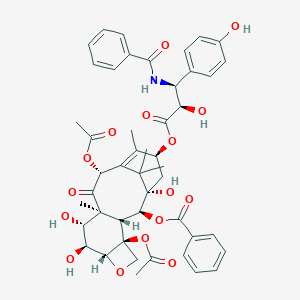

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDESKKWMGGON-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015911 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-7-Hexadecenoic Acid methyl ester | |

CAS RN |

56875-67-3 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.